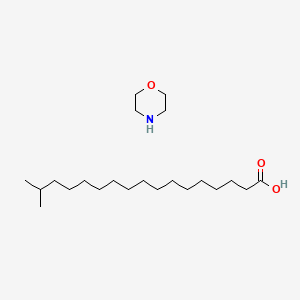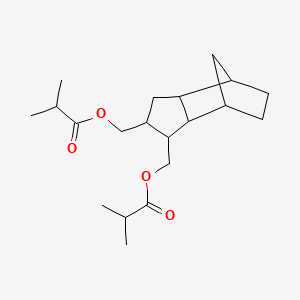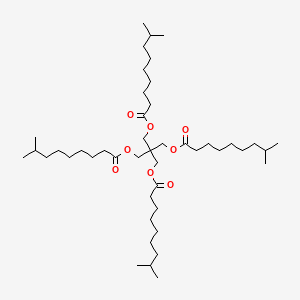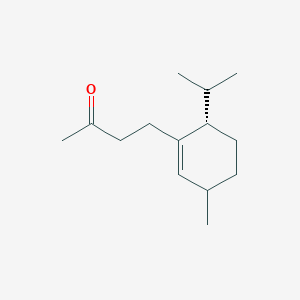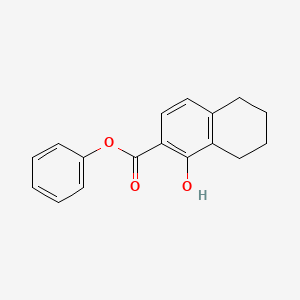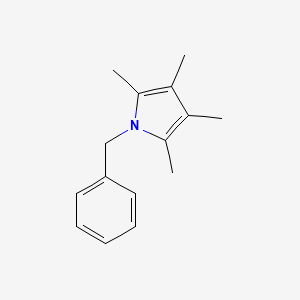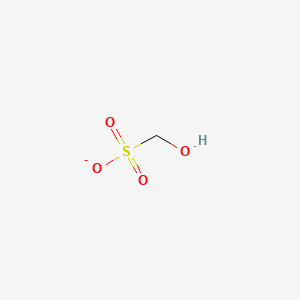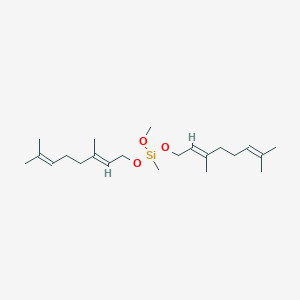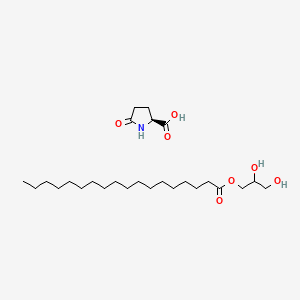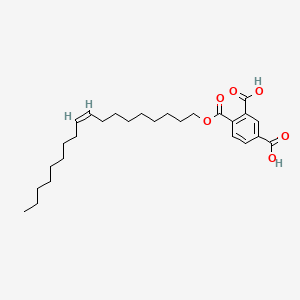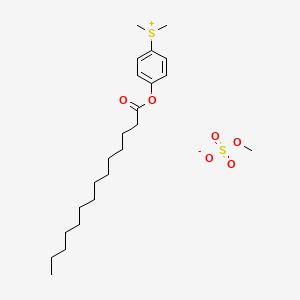
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulfonium ion, which is a positively charged sulfur atom bonded to three organic groups. This compound is often used in various scientific research applications due to its reactivity and potential for forming complex molecular structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate typically involves the reaction of dimethyl sulfoxide with 4-(1-oxotetradecyl)phenol in the presence of a methylating agent such as methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium compound. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to a thioether.
Substitution: The sulfonium ion can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonium groups into molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can form strong interactions with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in studying molecular mechanisms and developing new therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- Sulfonium, dimethyl(4-((1-oxododecyl)oxy)phenyl)-, methyl sulfate
- Sulfonium, dimethyl(4-((1-oxooctadecyl)oxy)phenyl)-, methyl sulfate
- Sulfonium, dimethyl(4-((1-oxodecyl)oxy)phenyl)-, methyl sulfate
Uniqueness
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate is unique due to its specific alkyl chain length and the presence of the sulfonium ion. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The compound’s reactivity and ability to form stable interactions with various molecular targets set it apart from other similar compounds.
Propiedades
Número CAS |
122533-49-7 |
|---|---|
Fórmula molecular |
C23H40O6S2 |
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
dimethyl-(4-tetradecanoyloxyphenyl)sulfanium;methyl sulfate |
InChI |
InChI=1S/C22H37O2S.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-22(23)24-20-16-18-21(19-17-20)25(2)3;1-5-6(2,3)4/h16-19H,4-15H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
XFJJCQQGVOSGAA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[S+](C)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


